3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
Description
BenchChem offers high-quality 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-17-13-11(14(20)18(15(13)21)7-8-22-2)12(16-17)9-3-5-10(19)6-4-9/h3-6,11-13,16,19H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKKJFGOUYCZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=C(C=C3)O)C(=O)N(C2=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a member of the pyrazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study reported that compounds derived from the pyrazole nucleus demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds similar to 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione showed up to 85% inhibition of IL-6 at concentrations around 10 µM , which is comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds related to the target compound have shown promising results against various cancer cell lines. In vitro assays revealed that certain derivatives induced apoptosis and inhibited cell proliferation in cancer cell lines with IC50 values ranging from 0.067 µM to 49.85 µM . The ability to inhibit Aurora-A kinase and other pathways related to tumor growth positions these compounds as potential candidates for cancer therapy.
Antimicrobial Activity
In addition to anti-inflammatory and anticancer effects, pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against several bacterial strains and fungi. For example, some derivatives showed effective inhibition against Mycobacterium tuberculosis with MIC values significantly lower than standard treatments .
The biological activities of 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of cytokines involved in inflammatory responses.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Inhibition : Compounds may act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), contributing to their therapeutic effects .
Case Studies
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Selvam et al. (2014) | Pyrazole Derivatives | IL-6 Inhibition | 10 µM |
| Burguete et al. (2019) | 1-Acetyl-3,5-diphenyl-4-pyrazole | Antitubercular Activity | 6.25 µg/mL |
| Xia et al. (2022) | Pyrazole-linked Compounds | Antitumor Activity | 49.85 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
